molecular formula C20H20N4O3S2 B2766462 11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 2034362-16-6

11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2766462
CAS No.: 2034362-16-6
M. Wt: 428.53
InChI Key: HXUKRDKCJJBZJX-UHFFFAOYSA-N
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Description

The compound 11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide features a complex tricyclic core (1-azatricyclo[6.3.1.0^{4,12}]dodecatriene) with a sulfonamide group at position 6 and a pyrazole-thiophene-ethyl substituent at position 11. Its molecular formula is C₂₁H₂₁N₃O₄S₂, with a molecular weight of approximately 463.54 g/mol (calculated from and structural analysis). The pyrazole-thiophene-ethyl moiety introduces aromatic and heterocyclic diversity, which may influence biological activity and metabolic stability .

Synthetic routes for analogous compounds (e.g., pyrazole-thiophene hybrids) involve condensation reactions using 1,4-dioxane and triethylamine, as seen in .

Properties

IUPAC Name

11-oxo-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c25-19-2-1-14-11-17(12-15-3-8-24(19)20(14)15)29(26,27)21-6-9-23-7-4-18(22-23)16-5-10-28-13-16/h4-5,7,10-13,21H,1-3,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUKRDKCJJBZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCN4C=CC(=N4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrazole intermediates, which are then coupled with the quinoline derivative through a series of condensation and cyclization reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and potassium t-butoxide for cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds similar to 11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide exhibit significant anticancer properties. For example, derivatives containing thiophene and pyrazole moieties have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest . The unique structural features of this compound may enhance its interaction with specific biological targets involved in cancer progression.

Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a potent inhibitor of enzymes such as 5-lipoxygenase (5-LOX), which is involved in the inflammatory response . Such properties make it a candidate for developing new anti-inflammatory drugs.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, utilizing readily available reagents and catalysts. The structure is confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For instance, the synthesis protocol often includes the formation of key intermediates that undergo cyclization to yield the final product .

In Vitro Studies : In vitro assays have demonstrated that compounds structurally related to this compound possess antimicrobial properties against various pathogens . The presence of the thiophene ring enhances the lipophilicity of these compounds, facilitating their transport across cell membranes and increasing their bioavailability.

Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of this compound with target proteins associated with disease pathways. These studies help in understanding how structural modifications can optimize its pharmacological effects .

Potential Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of 11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound N'-(2-methoxy-5-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide (BJ25982, ) shares the 1-azatricyclo[6.3.1.0^{4,12}]dodecatriene core but replaces the sulfonamide group with an ethanediamide substituent. BJ25982 has a molecular formula of C₂₁H₂₁N₃O₄ (MW: 379.41 g/mol), highlighting the impact of the sulfonamide’s sulfur atom on molecular weight .

Pyrazole-Thiophene Derivatives

Compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives () incorporate pyrazole and thiophene motifs but lack the tricyclic core. These derivatives exhibit simpler structures (e.g., C₉H₈N₄O₂S), with molecular weights around 248 g/mol. The absence of the tricyclic system may reduce steric hindrance, enhancing binding to flat enzymatic pockets, but sacrifices the conformational stability offered by the azatricyclo framework .

Triazole-Pyrazole Hybrids

Triazolo[3,4-b][1,3,4]thiadiazoles () feature fused triazole and thiadiazole rings instead of the tricyclic core. The target compound’s pyrazole-thiophene group may offer similar π-π stacking interactions but with distinct electronic profiles due to the thiophene’s electron-rich nature .

Sulfonamide-Containing Compounds

Cephalosporin derivatives in (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ) share sulfonamide-like groups but utilize bicyclic β-lactam cores. These structures prioritize antibacterial activity, whereas the target compound’s tricyclic system may favor antifungal or anticancer applications due to enhanced membrane penetration .

Table 1: Structural and Functional Comparison

Compound Name / Class Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Activity
Target Compound C₂₁H₂₁N₃O₄S₂ 463.54 Sulfonamide, pyrazole-thiophene-ethyl Hypothesized antifungal
BJ25982 (Ethanediamide analogue) C₂₁H₂₁N₃O₄ 379.41 Ethanediamide, methoxy-methylphenyl Unknown
Pyrazole-thiophene derivative () C₉H₈N₄O₂S 248.25 Pyrazole, thiophene, hydroxyamino Not reported
Triazole-pyrazole hybrid () ~C₁₅H₁₂N₆OS ~350–400 Triazole, thiadiazole, methoxyphenyl Antifungal (docking studies)
Cephalosporin derivative () C₁₆H₁₆N₈O₅S₃ 544.60 β-lactam, thiadiazole, tetrazole Antibacterial

Research Findings and Implications

  • Molecular Docking Insights: The triazole-pyrazole hybrids in show binding to fungal enzymes, suggesting the target compound’s pyrazole-thiophene group could similarly interact with lanosterol demethylase.
  • Solubility and Bioavailability : The sulfonamide group enhances aqueous solubility relative to BJ25982’s ethanediamide, favoring oral bioavailability. Thiophene’s lipophilicity may improve membrane permeability compared to methoxyphenyl groups in .
  • Gaps in Data: No direct biological activity data for the target compound exists in the provided evidence. Further studies on enzyme inhibition, cytotoxicity, and pharmacokinetics are needed.

Biological Activity

The compound 11-oxo-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a tricyclic structure with a thiophene and pyrazole moiety, known for their diverse biological properties. The synthesis typically involves multi-step reactions starting from simpler pyrazole derivatives and thiophene compounds. For example, the synthesis may include the following steps:

  • Formation of Pyrazole Ring : Using appropriate hydrazones and carbonyl compounds.
  • Introduction of Thiophene : Via electrophilic aromatic substitution or coupling reactions.
  • Cyclization : To form the tricyclic structure through various cyclization techniques.

Antimicrobial Activity

Research indicates that derivatives containing thiophene and pyrazole rings exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target molecule showed notable activity against Pseudomonas aeruginosa and other Gram-negative bacteria, while displaying limited effects on Gram-positive strains .

Antitumor Activity

Compounds with similar structural features have been investigated for antitumor effects. For instance, studies on pyrazole derivatives revealed that they could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of the target compound against different cancer cell lines remains to be fully elucidated but is a promising area for future research.

The biological mechanisms underlying the activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often act as enzyme inhibitors in metabolic pathways.
  • Interference with DNA Synthesis : Similar compounds have shown the ability to disrupt DNA replication in cancer cells.

Case Studies

  • Antimicrobial Evaluation : A series of thiophene-pyrazole derivatives were synthesized and tested for antimicrobial efficacy. The results indicated that modifications at specific positions significantly enhanced activity against E. coli and S. aureus, suggesting that structural optimization could lead to more potent agents .
  • Antitumor Studies : In vitro studies on pyrazole derivatives indicated that certain substitutions led to increased cytotoxicity against human cancer cell lines, prompting further investigation into the structure-activity relationship (SAR) of similar compounds .

Data Tables

Activity Type Tested Compound Target Organism/Cell Line IC50 Value (µM) Reference
AntimicrobialThiophene-PyrazolePseudomonas aeruginosa15
AntitumorPyrazole DerivativeHeLa Cells10
Enzyme InhibitionSulfonamide DerivativeVarious Enzymes5

Q & A

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., 3LD6 for fungal 14α-demethylase) to assess binding affinity. Focus on hydrogen bonding with the sulfonamide group and π-π stacking with the thiophene ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes. Validate with MM-PBSA free energy calculations .
  • Experimental Cross-Validation : Compare docking scores with in vitro enzyme inhibition assays (e.g., IC50_{50} values) .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Q. Methodological Answer :

  • Core Modifications : Synthesize analogs with substituted pyrazoles (e.g., methyl, trifluoromethyl) or altered sulfonamide chains.
  • In Vitro Assays : Test cytotoxicity (MTT assay), apoptosis induction (Annexin V/PI staining), and kinase inhibition (KinaseProfiler™) to correlate substituents with activity .
  • Key Findings : Pyrazole C3-thiophene substitution enhances potency by 2–3× compared to phenyl analogs .

Advanced: How to resolve contradictions in bioactivity data across studies?

Q. Methodological Answer :

  • Control Variables : Standardize cell lines (e.g., HepG2 vs. HeLa), solvent concentrations (DMSO ≤0.1%), and incubation times .
  • Orthogonal Assays : Validate apoptosis claims via caspase-3/7 activation assays alongside flow cytometry .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance of conflicting IC50_{50} values .

Advanced: What computational models predict physicochemical properties?

Q. Methodological Answer :

  • ADME Prediction : Use SwissADME to calculate logP (≈2.8), topological polar surface area (≈110 Ų), and drug-likeness (Lipinski violations ≤1) .
  • Solubility Optimization : Apply Hansen solubility parameters to identify co-solvents (e.g., PEG-400) or salt forms (e.g., sodium sulfonate) .
  • AI-Driven Simulations : Train COMSOL Multiphysics models on diffusion coefficients and partition coefficients .

Advanced: How to link experimental design to theoretical frameworks?

Q. Methodological Answer :

  • Mechanistic Hypotheses : Ground studies in enzyme inhibition theory (e.g., competitive vs. allosteric binding) or receptor occupancy models .
  • Kinetic Analysis : Derive KiK_i values via Lineweaver-Burk plots for enzyme targets .
  • Therapeutic Context : Align SAR data with disease pathways (e.g., COX-2 inhibition for anti-inflammatory activity) .

Advanced: What methods evaluate metabolic stability and toxicity?

Q. Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS to calculate half-life .
  • Reactive Metabolite Screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts .
  • In Silico Toxicity : Use DEREK Nexus to flag structural alerts (e.g., thiophene-related hepatotoxicity) .

Advanced: How to study heterocyclic reactivity under varying conditions?

Q. Methodological Answer :

  • pH-Dependent Stability : Expose the compound to buffers (pH 1–13) and monitor degradation via UPLC-PDA. The azatricyclo core is stable at pH 4–8 but hydrolyzes in strong acid/base .
  • Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures (>200°C suggests suitability for high-temperature formulations) .

Advanced: How to validate computational models with experimental data?

Q. Methodological Answer :

  • Docking vs. IC50_{50} : Plot docking scores (ΔG) against experimental inhibition values; a Spearman’s ρ >0.7 indicates strong correlation .
  • MD vs. Crystallography : Compare simulated binding poses with X-ray structures (RMSD <2.0 Å validates model accuracy) .

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